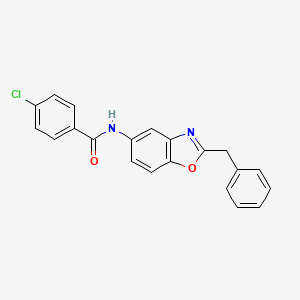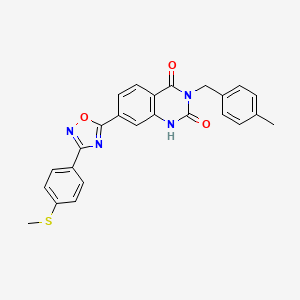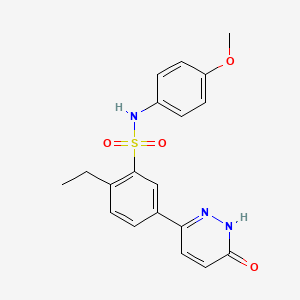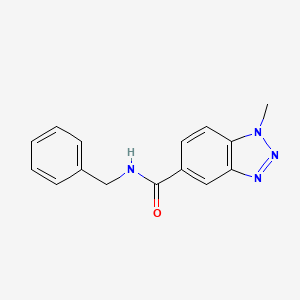![molecular formula C27H28N4O3 B11274607 9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274607.png)
9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the quinazoline family and features a complex structure. Its systematic name is quite a mouthful, but let’s break it down:
9-(4-methoxyphenyl): Indicates a substituent at position 9 with a methoxy group attached to a phenyl ring.
6,6-dimethyl: Refers to two methyl groups at positions 6.
N-(2-methylphenyl): The nitrogen atom at position N is connected to a phenyl ring with a methyl substituent.
8-oxo: An oxo group (a carbonyl oxygen) at position 8.
4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: The core structure, which combines a pyrazoloquinazoline scaffold with a carboxamide group.
准备方法
The synthesis of this compound involves several steps. One notable method is the metal-free synthesis described in a research article titled “Metal-Free Synthesis of 2-Substituted Quinazolines”
Oxidative Imine Synthesis: Starting from o-aminobenzylamine and benzylamine, an oxidative imine synthesis occurs.
Intermolecular Condensation: The imine intermediate undergoes intermolecular condensation.
Intramolecular Cyclization: The resulting compound cyclizes intramolecularly.
Aromatization: Finally, aromatization leads to the formation of the target quinazoline.
化学反应分析
Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type and conditions. These could include derivatives with modified substituents or rearranged structures.
科学研究应用
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in targeted therapies.
Industry: Considering applications in materials science or catalysis.
作用机制
The exact mechanism remains an active area of research. it likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
相似化合物的比较
Uniqueness: Its intricate structure sets it apart from simpler quinazolines.
Similar Compounds: Other quinazolines, such as gefitinib (an anticancer drug) or quinazoline-based dyes, share similarities.
属性
分子式 |
C27H28N4O3 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O3/c1-16-7-5-6-8-20(16)30-26(33)19-15-28-31-24(17-9-11-18(34-4)12-10-17)23-21(29-25(19)31)13-27(2,3)14-22(23)32/h5-12,15,24,29H,13-14H2,1-4H3,(H,30,33) |
InChI 键 |
UUCGGJNCYHLMED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CC(C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11274534.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B11274553.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11274555.png)
![5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11274559.png)

![9-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274564.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11274568.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274573.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11274585.png)


